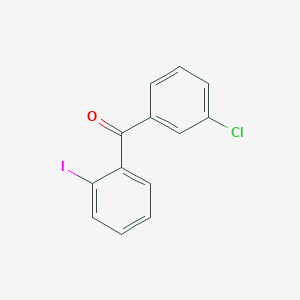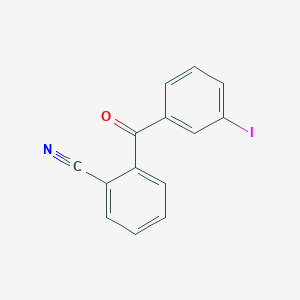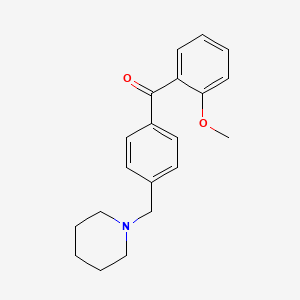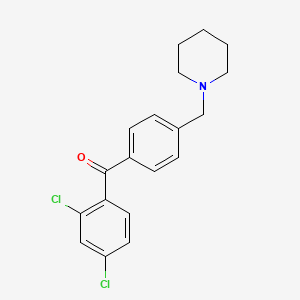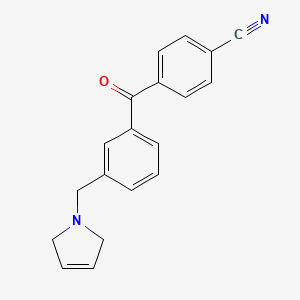
4-(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile
Overview
Description
The compound seems to be related to a class of chemicals known as pyrroles . Pyrroles are heterocyclic aromatic organic compounds, which consist of a five-membered ring with four carbon atoms and one nitrogen atom . They are used in various applications due to their diverse biological activities .
Synthesis Analysis
While specific synthesis information for the requested compound is not available, pyrroles can be synthesized through several methods . For example, one study describes the reaction of 4-aminobenzenesulfonamide with maleic anhydride, which was then reacted with p-toluenesulfonic acid to obtain a related compound .
Molecular Structure Analysis
The molecular structure of pyrroles generally includes an activated double bond and an imide group . These structural features allow them to easily take up a variety of nucleophilic and electrophilic reagents, enter cycloaddition reactions, and also undergo facile polymerization and copolymerization with various unsaturated compounds .
Chemical Reactions Analysis
Pyrroles can participate in a variety of chemical reactions due to their activated double bond and imide group . For instance, they can enter the aza-Michael reaction with secondary amines to form related compounds .
Scientific Research Applications
Synthon for New Types of Succinimides
The compound is of increased interest as a synthon for the synthesis of new types of succinimides that potentially have biological activity . Succinimides are a class of compounds that have been found to have diverse biological activities, including antitumor, antiarrhythmic, antihistamine, anticholesteremic, and hypnotic and sedative activities .
Antibacterial Activity
The compound has been evaluated for its antibacterial activity . This suggests potential applications in the development of new antibacterial drugs, which is particularly important given the increasing prevalence of antibiotic-resistant bacteria.
Inhibition of Enoyl ACP Reductase and DHFR Enzymes
The compound has been tested for in vitro inhibition of enoyl ACP reductase and DHFR enzymes . These enzymes are involved in fatty acid synthesis and folate metabolism, respectively, and are targets for a number of therapeutic interventions.
Antitubercular Activities
The compound has been studied for its antitubercular activities . This suggests potential applications in the treatment of tuberculosis, a major global health concern.
Cytotoxic Activity
The compound has been evaluated for its cytotoxic activity . This suggests potential applications in the field of cancer research, where compounds with cytotoxic activity can be used to selectively kill cancer cells.
Safety And Hazards
Future Directions
The future directions for research on pyrroles could involve the synthesis of new types of molecules that potentially have antimicrobial activity and are suitable for subsequent clinical trials . Further structural optimization of pyrrole derivatives could lead to improved production and quality control of related compounds .
properties
IUPAC Name |
4-[3-(2,5-dihydropyrrol-1-ylmethyl)benzoyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c20-13-15-6-8-17(9-7-15)19(22)18-5-3-4-16(12-18)14-21-10-1-2-11-21/h1-9,12H,10-11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSDGFCBJZPKAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643472 | |
| Record name | 4-{3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile | |
CAS RN |
898789-78-1 | |
| Record name | 4-{3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




